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Introduction
Copper-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, neutral complex

that has garnered significant interest for its potential as a therapeutic agent, particularly in the

context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and as an

imaging agent for hypoxic tissues. This document provides a detailed overview of the available

safety and toxicology data for CuATSM, along with protocols for key toxicological and safety

pharmacology studies. The information is intended to guide researchers in designing and

executing preclinical studies to evaluate the safety profile of CuATSM.

Mechanism of Action and Potential for Toxicity
CuATSM's therapeutic potential is linked to its ability to cross the blood-brain barrier and

deliver copper to cells with mitochondrial dysfunction. In hypoxic conditions, the Cu(II) in the

complex is reduced to Cu(I), leading to the dissociation of the complex and trapping of copper

within the cell. This selective accumulation in hypoxic tissues is beneficial for imaging and

targeted therapy.

However, the administration of a copper-containing compound necessitates a thorough

evaluation of its toxicological profile. Copper, while an essential trace element, can be toxic at

high concentrations, leading to oxidative stress and cellular damage. Therefore, understanding
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the dose-dependent toxicity of CuATSM is critical for its safe development as a therapeutic

agent.

Quantitative Toxicology Data
The available quantitative toxicology data for CuATSM is limited and primarily derived from

studies in specific animal models. No standard lethal dose (LD50) values from acute toxicity

studies have been published. The following tables summarize the key findings from available

preclinical studies.

Table 1: Summary of In Vivo Toxicity Studies for CuATSM
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Species Study Type
Route of
Administrat
ion

Dosing
Regimen

Key
Findings

No-
Observed-
Adverse-
Effect Level
(NOAEL)

Mouse

(SOD1G93A

model on

C57BL/6

background)

Tolerability

Study
Oral Gavage

100

mg/kg/day

A subset of

mice

exhibited

clinical signs

of toxicity

(hunched

posture,

piloerection,

hypoactivity)

after 3-51

days of

treatment.

Not

established in

this study; a

tolerated

dose of 60

mg/kg/day

was

subsequently

used.[1][2]

Mouse

(BALB/c)

7-Day

Intravenous

Toxicity

Intravenous

Daily for 7

days

(CuATSM:AT

SM ratio of

2:25)

No adverse

effects were

observed.

81

µg/kg/day[3]

[4]

Dog (Beagle)

Cardiovascul

ar and

Pulmonary

Safety

Intravenous

Bolus

Single dose

of 0.3 mg/kg

No test

article-related

changes in

cardiovascula

r or

pulmonary

parameters

were

observed

compared to

vehicle.[5]

0.3 mg/kg[5]

Table 2: Clinical Safety Data for CuATSM
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Population Study Phase Dosing Regimen Key Findings

Humans (ALS

patients)
Phase 1 72 mg/day

The treatment was

reported to be safe

and well-tolerated.[6]

Experimental Protocols
The following are detailed methodologies for key safety and toxicology experiments relevant to

the preclinical evaluation of CuATSM. These protocols are based on standard guidelines and

published studies.

Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of CuATSM in rodents and to estimate the LD50.

Materials:

CuATSM

Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old

Oral gavage needles

Standard laboratory animal caging and diet

Methodology:

Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

Fasting: Fast animals overnight prior to dosing (water ad libitum).

Dosing:

Administer a single oral dose of CuATSM to one animal at a starting dose (e.g., 175

mg/kg).
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The dose is adjusted up or down by a factor (e.g., 3.2) for the next animal depending on

the outcome for the previous animal.

If the animal survives, the dose for the next animal is increased. If the animal dies, the

dose is decreased.

Observation:

Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2,

and 4 hours, and then daily for 14 days.

Record body weights prior to dosing and on days 7 and 14.

At the end of the 14-day observation period, euthanize all surviving animals and perform a

gross necropsy.

Data Analysis: Estimate the LD50 and its confidence intervals using a validated statistical

method.

Seven-Day Repeated-Dose Intravenous Toxicity Study
Objective: To evaluate the potential toxicity of CuATSM following repeated intravenous

administration in rodents.

Materials:

CuATSM and its precursor ATSM

Vehicle (e.g., saline with a solubilizing agent)

Male and female mice (e.g., BALB/c), 6-8 weeks old

Intravenous injection equipment

Hematology and clinical chemistry analyzers

Methodology:
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Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (e.g.,

low, mid, and high dose). A typical group size is 5-10 animals per sex.

Dosing: Administer the vehicle or CuATSM intravenously once daily for 7 consecutive days.

Observations:

Conduct daily clinical observations for signs of toxicity.

Record body weights daily.

Record food consumption daily.

Terminal Procedures (Day 8):

Collect blood samples for hematology and clinical chemistry analysis.

Perform a full necropsy on all animals.

Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

Preserve organs in formalin for histopathological examination.

Data Analysis: Analyze quantitative data (body weights, organ weights, hematology, clinical

chemistry) using appropriate statistical methods. A veterinary pathologist should evaluate the

histopathology slides.

Cardiovascular Safety Pharmacology Study in Beagle
Dogs
Objective: To assess the potential effects of CuATSM on cardiovascular and respiratory

parameters in conscious beagle dogs.

Materials:

CuATSM/H2ATSM formulation

Vehicle control
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Male and female beagle dogs fitted with telemetry implants for cardiovascular monitoring

Data acquisition system for recording ECG, blood pressure, and heart rate

Plethysmography system for respiratory measurements

Methodology:

Animal Preparation: Use surgically implanted telemetry devices to allow for continuous

monitoring of cardiovascular parameters in conscious, unrestrained animals.

Dosing: Administer a single intravenous bolus dose of the vehicle or CuATSM/H2ATSM. A

crossover design can be used where each animal receives both vehicle and test article on

separate occasions.

Data Collection:

Continuously record cardiovascular data (systemic arterial blood pressures, heart rate,

ECG waveforms, and ECG intervals) from pre-dose to a specified time post-dose (e.g., 24

hours).

Evaluate pulmonary data (respiratory rate, tidal volume, and minute volume) at specified

time points.

Clinical Observations: Monitor for any clinical signs of adverse effects.

Data Analysis: Analyze the collected cardiovascular and respiratory data for any statistically

significant changes from baseline and compared to the vehicle control group.

Neurological Safety Assessment in Rats
Objective: To evaluate the potential neurotoxic effects of CuATSM in rats.

Methodology:

Functional Observational Battery (FOB):
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Perform a series of non-invasive tests to assess nervous system function, including

observations of home cage behavior, open field activity, and sensory-motor responses.

Assess parameters such as posture, gait, grooming, arousal level, and reactivity to various

stimuli.

Motor Activity Assessment: Use an automated system to quantify locomotor activity over a

specified period.

Study Design:

Administer CuATSM at multiple dose levels and a vehicle control to groups of rats.

Conduct the FOB and motor activity assessments at baseline and at various time points

after dosing.

Data Analysis: Analyze the data for any dose-related changes in neurological function or

motor activity.

Genotoxicity Assays
a. Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of CuATSM by its ability to induce reverse

mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different

types of mutations.

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation

system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its

metabolites.

Procedure:
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Expose the bacterial strains to various concentrations of CuATSM in the presence of a

minimal amount of histidine.

Plate the treated bacteria on a histidine-free medium.

Data Analysis: Count the number of revertant colonies after a suitable incubation period. A

significant, dose-dependent increase in the number of revertant colonies compared to the

negative control indicates a mutagenic potential.

b. In Vitro Chromosomal Aberration Assay

Objective: To determine the potential of CuATSM to induce structural chromosomal damage in

mammalian cells.

Methodology:

Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) or primary

human lymphocytes.

Treatment: Expose the cells to at least three concentrations of CuATSM for a short and a

long duration, with and without metabolic activation.

Metaphase Arrest: Treat the cells with a spindle inhibitor (e.g., colcemid) to arrest them in

metaphase.

Slide Preparation and Analysis: Harvest the cells, prepare chromosome spreads on

microscope slides, and score for chromosomal aberrations under a microscope.

Data Analysis: Analyze the frequency of aberrant cells and the number of aberrations per

cell.

c. In Vivo Micronucleus Test

Objective: To assess the potential of CuATSM to induce chromosomal damage or damage to

the mitotic apparatus in the bone marrow of rodents.

Methodology:
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Dosing: Administer CuATSM at multiple dose levels to groups of mice or rats.

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after

the last dose.

Slide Preparation and Analysis: Prepare smears and stain to differentiate between

polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). Score the

frequency of micronucleated PCEs.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated

PCEs in the treated groups compared to the control group indicates a genotoxic effect.
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Click to download full resolution via product page

Caption: Putative signaling pathway for CuATSM-induced toxicity at high doses.
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Caption: General experimental workflow for an in vivo repeated-dose toxicity study.
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Caption: Workflow for a cardiovascular safety pharmacology study.

Conclusion
The available data suggests that CuATSM has a reasonable safety profile at therapeutic

doses. However, the current body of evidence has significant gaps, particularly in the areas of

standard acute and chronic toxicology, as well as genotoxicity. The observation of toxicity at

high doses in a mouse model of ALS highlights the importance of careful dose selection and

monitoring in preclinical and clinical studies.

Researchers and drug development professionals should consider the following when

designing safety evaluation programs for CuATSM:

Conducting comprehensive dose-ranging studies to establish a clear NOAEL.

Performing a full battery of genotoxicity assays to assess mutagenic and clastogenic

potential.

Thoroughly investigating the mechanism of toxicity at high doses.

By following rigorous safety and toxicology protocols, the potential of CuATSM as a therapeutic

agent can be responsibly explored, ensuring patient safety in future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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